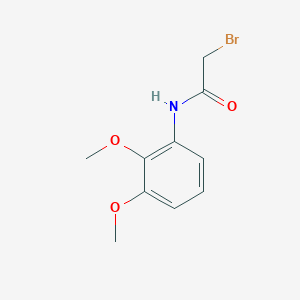
2-(2-Methanesulfonylpyrimidin-5-yl)ethan-1-ol
Vue d'ensemble
Description
2-(2-Methanesulfonylpyrimidin-5-yl)ethan-1-ol is a chemical compound with the CAS Number: 2060029-79-8 . It has a molecular weight of 202.23 and its IUPAC name is 2-(2-(methylsulfonyl)pyrimidin-5-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O3S/c1-13(11,12)7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Oxidation Processes in Organic Chemistry
Research on the selective oxidation of methane and ethane, including studies by Sen et al. (1994), highlights the significance of various oxidants in the transformation of methane to CH₃OSO₃H and ethane to CH₃OSO₃H and HO₃SCH₂CH₂OSO₃H. These oxidations involve electron-transfer steps with radicals and carbocations, contributing to our understanding of organic synthesis processes.
Synthesis of Biologically Active Compounds
The synthesis of 4,6-Dimethyl-2-methanesulfonylpyrimidine, as investigated by Le (2014), demonstrates the role of methanesulfonylpyrimidine derivatives in creating biologically active compounds. This research adds to the broader field of medicinal chemistry.
Methane Mono-oxygenase Enzyme Studies
Studies by Colby et al. (1977) on methane mono-oxygenase from Methylococcus capsulatus offer insights into the enzyme's catalytic properties, including the oxidation of various methane derivatives and other organic compounds. This research is crucial for understanding enzyme catalysis and its applications in biotechnology.
Synthesis of Macroheterocycles
The work of Erkin et al. (2018) on employing substituted bis[3-hydroxy-2-(pyrimidin-2-yl)-2Н-pyrazol-4-yl]methane for macroheterocycle synthesis has potential applications in creating complex chemical structures. This contributes to the field of heterocyclic chemistry.
Coenzyme M Analogues in Biochemistry
Research by Gunsalus et al. (1978) on the synthesis of coenzyme M analogues and their activity in Methanobacterium thermoautotrophicum's methyl-coenzyme M reductase system reveals the importance of these compounds in biochemical pathways and methane biosynthesis.
Study of Methanesulfonamide Pyrimidine
The study of methanesulfonamide pyrimidine derivatives for HMG-CoA reductase inhibitors, as explored by Watanabe et al. (1997), indicates the potential of these compounds in the development of cholesterol-lowering drugs, contributing to pharmaceutical chemistry.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(2-methylsulfonylpyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-13(11,12)7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKOTMFGNYKBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methanesulfonylpyrimidin-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)





![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)


